5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-hydroxy-3-methylpiperidine under specific reaction conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and properties. In medicinal chemistry, it is studied for its potential as a pharmacologically active agent with applications in treating various diseases. In material science, thiophene derivatives are explored for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
In biology, the compound is investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde include other thiophene derivatives such as 2-substituted thiophenes and 3-substituted thiophenes. These compounds share the thiophene ring structure but differ in the nature and position of substituents on the ring .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3 |
InChI Key |
NFXZTNVCFZPRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.